molecular formula C10H7ClO3 B13154469 Methyl 5-chlorobenzofuran-3-carboxylate CAS No. 93670-32-7

Methyl 5-chlorobenzofuran-3-carboxylate

Cat. No.: B13154469
CAS No.: 93670-32-7
M. Wt: 210.61 g/mol
InChI Key: FMPDUNMQQDXVAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chlorobenzofuran-3-carboxylate typically involves the reaction of 5-chlorosalicylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chlorobenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-chlorobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrobenzofuran-3-carboxylate
  • Ethyl 5-chlorobenzofuran-3-carboxylate
  • Methyl 5-bromobenzofuran-3-carboxylate

Uniqueness

Methyl 5-chlorobenzofuran-3-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 5-chlorobenzofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₇ClO₃
  • Molecular Weight : 198.60 g/mol
  • CAS Number : 23145-05-3

The compound features a benzofuran ring substituted with a chlorine atom and a carboxylate group, which are critical for its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)
  • Results :
    • The compound showed a GI₅₀ value of 1.35 µM against MCF-7 cells, comparable to doxorubicin (GI₅₀ = 1.13 µM) .
    • In the A549 cell line, this compound demonstrated an IC₅₀ value of 16.4 µM , indicating effective inhibition of cancer cell proliferation .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis. Studies indicated significant increases in caspase levels (caspase 3, 8, and 9) and Cytochrome C release, suggesting that the compound activates intrinsic apoptotic pathways . Furthermore, it was observed that treatment with this compound led to an increase in pro-apoptotic protein Bax and a decrease in anti-apoptotic Bcl-2 levels in MCF-7 cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorine atom on the benzofuran ring enhances binding affinity to target proteins involved in cell proliferation and survival pathways. Molecular docking studies have suggested that the compound interacts favorably with key residues in target proteins such as EGFR and BRAF, which are crucial for cancer cell growth .

Comparative Biological Activity

A comparative analysis of various derivatives of benzofuran compounds highlights the potency of this compound:

CompoundCell LineGI₅₀/IC₅₀ (µM)Mechanism
This compoundMCF-71.35Apoptosis induction
DoxorubicinMCF-71.13DNA intercalation
StaurosporineLOX-IMVI (melanoma)7.10Protein kinase inhibition

Case Studies

  • Study on Apoptotic Effects : In a study evaluating the apoptotic effects of various benzofuran derivatives, this compound was shown to significantly increase apoptotic markers compared to control groups .
  • In Vivo Efficacy : Preliminary in vivo studies indicated that administration of this compound resulted in reduced tumor growth in murine models without significant toxicity to normal tissues .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 5-Chlorobenzofuran-3-Carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and esterification steps. A representative method (adapted from benzofuran derivatives) starts with halogenated phenolic precursors, followed by Friedel-Crafts acylation or alkylation to construct the benzofuran core. For example, chlorination at the 5-position can be achieved using N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) to minimize side reactions . Esterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄) yields the methyl ester. Reaction conditions such as solvent polarity (e.g., hexafluoroisopropanol for enhanced electrophilicity) and stoichiometric ratios of reagents significantly impact yield. Lower temperatures (e.g., 0°C) reduce decomposition, while excess chlorinating agents may lead to over-halogenation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • ¹H/¹³C NMR : The ester carbonyl (C=O) typically appears at ~165–170 ppm in ¹³C NMR. Aromatic protons in the benzofuran ring show coupling patterns indicative of substitution (e.g., a singlet for the 3-carboxylate proton).
  • IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups.
  • Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the exact mass (calculated: 228.0192 g/mol for C₁₀H₇ClO₃). Deviations >5 ppm suggest impurities or isotopic interference .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, in related chlorobenzofuran derivatives, the Cl-substituent’s position and planarity of the benzofuran ring can be verified via bond angles (e.g., C-Cl bond length ~1.74 Å) and torsion angles. Software like SHELX or ORTEP-3 can model thermal displacement parameters and detect disorder. If NMR data conflicts with expected substitution patterns (e.g., meta vs. para Cl placement), SCXRD can resolve such contradictions by revealing the true spatial arrangement .

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen effects) influence the crystallization behavior of this compound?

Graph-set analysis of hydrogen-bonding patterns reveals that the ester carbonyl often acts as a hydrogen-bond acceptor, forming C=O···H-C interactions with adjacent molecules. The Cl substituent participates in halogen bonding (e.g., Cl···O interactions with carbonyl groups), which stabilizes specific packing motifs (e.g., herringbone or layered structures). These interactions can be quantified using Hirshfeld surface analysis, where close contacts (<3.5 Å) dominate the crystal packing .

Q. What strategies are effective in optimizing reaction pathways to avoid byproducts like over-chlorinated derivatives?

  • Stepwise Halogenation : Introduce Cl selectively using directing groups (e.g., methoxy at the 5-position) to control electrophilic substitution.
  • Kinetic Control : Limit reaction time (e.g., 2–4 hours) and use substoichiometric NCS (1.1 equiv.) to prevent di- or tri-chlorination.
  • Chromatographic Monitoring : TLC or HPLC can detect early-stage byproducts. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient is effective for isolating the target compound .

Q. How can computational methods (e.g., DFT) predict reactivity or spectroscopic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can simulate:

  • NMR Chemical Shifts : Compare computed vs. experimental shifts to validate structures.
  • Reaction Pathways : Transition-state analysis identifies energy barriers for chlorination or esterification steps.
  • Electronic Effects : Frontier molecular orbital (FMO) analysis predicts sites prone to electrophilic attack (e.g., HOMO localization at the 5-position) .

Q. Methodological Notes

  • Contradiction Analysis : Conflicting spectral data (e.g., unexpected NOE correlations) may arise from dynamic effects (e.g., rotamerism of the ester group). Variable-temperature NMR or relaxation experiments can clarify such issues .
  • Crystallography Workflow : Refinement in SHELXL with TWIN/BASF commands handles twinning in challenging datasets.

Properties

CAS No.

93670-32-7

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

methyl 5-chloro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3

InChI Key

FMPDUNMQQDXVAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=C(C=C2)Cl

Origin of Product

United States

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